N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-methylbutanamide

positional isomerism structure-activity relationship medicinal chemistry

N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-methylbutanamide (C19H20ClN3O2, MW 357.84) is a synthetic tetrahydroquinazoline derivative featuring a 3-chlorophenyl substituent at position 7 and a 2-methylbutanamide group at position 2. This compound belongs to the broader class of oxoquinazolinyl-butanamide derivatives, which have been described in patent literature as inhibitors of Tankyrase (TANKs) and poly(ADP-ribose)polymerase PARP-1, with potential applications in oncology, inflammation, and central nervous system disorders.

Molecular Formula C19H20ClN3O2
Molecular Weight 357.8 g/mol
Cat. No. B4413082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-methylbutanamide
Molecular FormulaC19H20ClN3O2
Molecular Weight357.8 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C19H20ClN3O2/c1-3-11(2)18(25)23-19-21-10-15-16(22-19)8-13(9-17(15)24)12-5-4-6-14(20)7-12/h4-7,10-11,13H,3,8-9H2,1-2H3,(H,21,22,23,25)
InChIKeyAMVCZWZKWXVSBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-methylbutanamide: Structural Identity and Physicochemical Baseline for Tetrahydroquinazoline-Based Screening Libraries


N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-methylbutanamide (C19H20ClN3O2, MW 357.84) is a synthetic tetrahydroquinazoline derivative featuring a 3-chlorophenyl substituent at position 7 and a 2-methylbutanamide group at position 2 . This compound belongs to the broader class of oxoquinazolinyl-butanamide derivatives, which have been described in patent literature as inhibitors of Tankyrase (TANKs) and poly(ADP-ribose)polymerase PARP-1, with potential applications in oncology, inflammation, and central nervous system disorders [1]. The compound is commercially available as a screening compound (ChemDiv ID 8343-0173) with computed logP 3.8587, logD 3.5819, and logSw -4.2131, presented as a mixture of stereoisomers with defined stereochemistry at the 7-position and the 2-methylbutanamide moiety .

Why Generic Substitution of N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-methylbutanamide with In-Class Analogs Risks Irreproducible Biological Outcomes


Tetrahydroquinazoline derivatives with varying amide substituents at the 2-position and different aryl groups at the 7-position exhibit divergent target engagement profiles, as evidenced by the distinct patent classification of oxoquinazolinyl-butanamides as dual Tankyrase/PARP-1 inhibitors [1]. The specific combination of a 3-chlorophenyl group and a chiral 2-methylbutanamide side chain in this compound is not trivially interchangeable with analogs bearing 4-chlorophenyl, furan-2-yl, or alternative amide substituents, as even minor structural perturbations in this scaffold can alter hydrogen-bonding networks, lipophilicity-driven membrane partitioning, and stereochemical recognition at the target binding site . The quantitative evidence below establishes that procurement decisions based solely on core scaffold similarity, without accounting for these specific substituent effects, may lead to significant deviations in physicochemical properties and, by class-level inference, biological activity.

Quantitative Differentiation Evidence for N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-methylbutanamide Against Closest Structural Analogs


Positional Isomerism: 3-Chlorophenyl vs. 4-Chlorophenyl Substitution at the Tetrahydroquinazoline 7-Position Alters Predicted Molecular Recognition

The target compound incorporates a 3-chlorophenyl group at the 7-position, in contrast to the 4-chlorophenyl analog N-(7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-methylbutanamide, which is also commercially catalogued . This positional isomerism changes the vector and electrostatic potential of the chlorine substituent relative to the tetrahydroquinazoline core. The 3-chloro substitution introduces a meta-substituted phenyl ring orientation, which alters the dihedral angle and steric profile compared to the para-chloro isomer, potentially affecting π-stacking interactions and halogen bonding with target proteins .

positional isomerism structure-activity relationship medicinal chemistry

Lipophilicity-Driven Differentiation: Computed logP and logD of the 2-Methylbutanamide Derivative Relative to Structurally Distinct Amide Analogs

The target compound exhibits computed logP 3.8587, logD 3.5819, and logSw -4.2131 . The 2-methylbutanamide side chain contributes branched aliphatic character that modulates lipophilicity differently than linear (e.g., hexanamide) or aromatic (e.g., 4-methoxybenzamide, furan-2-carboxamide) amide substituents found in commercially available analogs . The branched 2-methyl group introduces a chiral center adjacent to the amide carbonyl, which can influence both the compound's solution conformation and its interactions with chiral environments in biological targets. While direct comparative logP/logD data for all analogs are not available in the retrieved sources, the 2-methylbutanamide group is predicted to provide an intermediate lipophilicity profile between shorter-chain (cyclopropanecarboxamide) and longer-chain (hexanamide) analogs, potentially optimizing membrane permeability while maintaining aqueous solubility suitable for biochemical assays.

lipophilicity drug-likeness physicochemical profiling

Hydrogen Bond Donor/Acceptor Profile: Quantified HBD/HBA Count and Polar Surface Area as Determinants of Target Engagement Potential

The target compound possesses 6 hydrogen bond acceptors, 1 hydrogen bond donor, and a polar surface area of 58.226 Ų . This HBD/HBA profile differs from analogs with amide substituents containing additional heteroatoms. For example, the furan-2-carboxamide analog introduces an additional oxygen atom in the furan ring (increasing HBA count), while the 4-methoxybenzamide analog adds both an ether oxygen and additional aromatic carbons . The single hydrogen bond donor (the amide N-H) limits the compound's capacity for strong, directional H-bond donation, while the 6 HBA sites (including two carbonyl oxygens and four nitrogen atoms) provide multiple acceptor sites for potential target interactions. The moderate polar surface area of 58.226 Ų falls within the range typically associated with acceptable cell permeability (generally <140 Ų for oral bioavailability), while remaining sufficiently polar to maintain aqueous solubility for in vitro assays.

hydrogen bonding polar surface area drug design

Stereochemical Complexity: Mixture of Stereoisomers vs. Defined Enantiomers as a Procurement Decision Factor

The ChemDiv catalog specifies the target compound as a 'MIXTURE OF STEREOISOMERS' , while ChemSpider records a defined (2S,7R) stereochemistry for the single enantiomer form . This distinction is critical for hit-to-lead progression: the racemic or diastereomeric mixture may exhibit different biological activity than the resolved enantiomers, as the 2-methylbutanamide chiral center can influence target binding affinity. In contrast, close analogs such as the 2,2-dimethylpropanamide derivative lack the chiral center at the amide alpha-carbon, eliminating this stereochemical complexity but also removing the opportunity for enantioselective target engagement .

stereochemistry chiral resolution screening library

Target Class Association: Oxoquinazolinyl-Butanamide Derivatives as Tankyrase/PARP-1 Inhibitors – A Defined Mechanism Differentiating from Other Tetrahydroquinazoline Chemotypes

Patent US20160184310A1 explicitly describes oxoquinazolinyl-butanamide derivatives, the structural class to which the target compound belongs, as inhibitors of Tankyrase (TANKs) and poly(ADP-ribose)polymerase PARP-1 [1]. This mechanism differentiates these compounds from other tetrahydroquinazoline chemotypes, such as tetrahydroquinazoline N-oxides (reported as flavivirus inhibitors with EC50 values of 2–33 μM against TBEV and 0.15–34 μM against WNV) [2] and tetrahydroquinazoline-based antifolates (targeting dihydrofolate reductase) [3]. The 2-methylbutanamide side chain in the target compound distinguishes it from other oxoquinazolinyl-butanamide derivatives with different amide substituents that may exhibit differential Tankyrase vs. PARP-1 selectivity, although specific IC50 values for the target compound against TANK1, TANK2, and PARP-1 were not retrieved from available sources.

tankyrase inhibition PARP-1 Wnt signaling oncology

Recommended Application Scenarios for N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-methylbutanamide Based on Quantitative Differentiation Evidence


Tankyrase/PARP-1 Focused Screening Libraries for Oncology and Inflammation Target Discovery

Given the patent-class association of oxoquinazolinyl-butanamide derivatives as Tankyrase and PARP-1 inhibitors [1], this compound is suited for inclusion in target-focused screening libraries directed at Wnt/β-catenin pathway modulation and DNA damage repair mechanisms. The 3-chlorophenyl substitution at the 7-position and the chiral 2-methylbutanamide side chain provide structural diversity within the oxoquinazolinyl-butanamide chemotype, complementing analogs with alternative aryl and amide substituents.

Structure-Activity Relationship (SAR) Studies Around the Tetrahydroquinazoline 7-Position Aryl Substituent

The meta-chloro substitution pattern of the 3-chlorophenyl group differentiates this compound from the 4-chlorophenyl positional isomer . This makes the compound valuable for SAR studies probing the optimal halogen substitution pattern on the 7-aryl ring, particularly for mapping steric and electronic requirements of the target binding pocket. Procurement of both the 3-chloro and 4-chloro isomers enables systematic exploration of positional isomer effects on target potency and selectivity.

Chiral Chromatography Method Development and Enantioselective Pharmacology Studies

As the compound is supplied as a mixture of stereoisomers , it presents an opportunity for chiral resolution method development and subsequent evaluation of enantiomer-specific biological activity. The defined (2S,7R) stereochemistry resolved by ChemSpider establishes a reference configuration for chiral separation. This is particularly relevant for studying stereochemical requirements at the Tankyrase/PARP-1 nicotinamide binding site.

Physicochemical Property Benchmarking for Tetrahydroquinazoline Lead Optimization

With computed logP 3.8587 and polar surface area 58.226 Ų , this compound can serve as a reference point for benchmarking lipophilicity and permeability within tetrahydroquinazoline lead series. Its moderate lipophilicity and single HBD make it a useful comparator when evaluating how additional polar functionality in analog series affects ADME properties without compromising target engagement.

Quote Request

Request a Quote for N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-methylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.